molecular formula C15H21N5OS B470869 2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide CAS No. 723752-07-6

2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide

Cat. No.: B470869
CAS No.: 723752-07-6
M. Wt: 319.4g/mol
InChI Key: HTYMZKCBFICSDS-UHFFFAOYSA-N
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Description

2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4H-1,2,4-triazole-3-thiol, which is then subjected to S-alkylation with chloroacetic acid under Williamson reaction conditions. This intermediate is further reacted with benzylamine to introduce the benzylamino group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the benzylamino group.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzylamino moieties. These interactions could modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-[(4H-1,2,4-Triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride: This compound shares the triazole-sulfanyl structure but differs in its functional groups.

    4-(2H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one:

Uniqueness

2-{[4-(benzylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its benzylamino and N-tert-butyl-acetamide moieties differentiate it from other triazole derivatives, potentially leading to unique applications in various fields.

Properties

CAS No.

723752-07-6

Molecular Formula

C15H21N5OS

Molecular Weight

319.4g/mol

IUPAC Name

2-[[4-(benzylamino)-1,2,4-triazol-3-yl]sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C15H21N5OS/c1-15(2,3)18-13(21)10-22-14-19-16-11-20(14)17-9-12-7-5-4-6-8-12/h4-8,11,17H,9-10H2,1-3H3,(H,18,21)

InChI Key

HTYMZKCBFICSDS-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=CN1NCC2=CC=CC=C2

Origin of Product

United States

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